(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one
Overview
Description
(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one: is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms, a phenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one typically involves multi-step organic reactions. One common approach is the fluorination of a precursor molecule followed by amination and condensation reactions . The reaction conditions often require the use of strong fluorinating agents, such as XeF2 (xenon difluoride) , and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography , are often employed to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at different positions on the molecule, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: : Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives , amine derivatives , and ketone derivatives .
Scientific Research Applications
(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex molecules.
Biology: : The compound can be employed in biochemical studies to understand enzyme mechanisms.
Industry: : Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one: can be compared with other similar compounds, such as pentafluorophenol and 4,4,5,5,5-pentafluoro-1-pentanol . While these compounds share the characteristic fluorine atoms, the presence of the phenyl group and amino group in This compound
List of Similar Compounds
Pentafluorophenol
4,4,5,5,5-Pentafluoro-1-pentanol
3-(Perfluoroethyl)propan-1-ol
Properties
IUPAC Name |
(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO/c1-9(2)20-11(10-6-4-3-5-7-10)8-12(21)13(15,16)14(17,18)19/h3-9,20H,1-2H3/b11-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIUKARHZNWYGW-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=CC(=O)C(C(F)(F)F)(F)F)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N/C(=C/C(=O)C(C(F)(F)F)(F)F)/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023310 | |
Record name | (1E)-4,4,5,5,5-Pentafluoro-1-phenyl-1-[(propan-2-yl)amino]pent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484009-71-4 | |
Record name | (1E)-4,4,5,5,5-Pentafluoro-1-phenyl-1-[(propan-2-yl)amino]pent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.